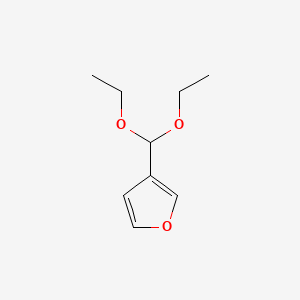
3-(Dietoximatil)furano
Descripción general
Descripción
3-(Diethoxymethyl)furan is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is known for its unique structure, where a diethoxymethyl group is attached to the third carbon of the furan ring. It has the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol
Aplicaciones Científicas De Investigación
3-(Diethoxymethyl)furan has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers and resins due to its reactive furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethoxymethyl)furan typically involves the reaction of furan with diethoxymethane in the presence of an acid catalyst. One common method is the acid-catalyzed acetalization of furan with diethoxymethane. The reaction is carried out under reflux conditions with an acid catalyst such as p-toluenesulfonic acid or sulfuric acid .
Industrial Production Methods: Industrial production of 3-(Diethoxymethyl)furan follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous acid catalysts, such as zeolites, can enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Diethoxymethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction of 3-(Diethoxymethyl)furan can yield dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids, nitrating agents like nitric acid.
Major Products:
Oxidation: Furanones, carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furans, nitrofurans.
Mecanismo De Acción
The mechanism of action of 3-(Diethoxymethyl)furan involves its interaction with various molecular targets. The furan ring can undergo electrophilic aromatic substitution, making it reactive towards electrophiles. The diethoxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-donating nature of the diethoxymethyl group, which increases the electron density on the furan ring .
Comparación Con Compuestos Similares
2-Furaldehyde diethyl acetal: Similar structure with a diethoxymethyl group attached to the second carbon of the furan ring.
Furfural diethyl acetal: Another derivative with diethoxymethyl substitution.
Uniqueness: 3-(Diethoxymethyl)furan is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furan derivatives. Its position-specific substitution allows for targeted chemical modifications and applications in various fields .
Propiedades
IUPAC Name |
3-(diethoxymethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-11-9(12-4-2)8-5-6-10-7-8/h5-7,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZMXGCDOYBCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=COC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426517 | |
| Record name | 3-(Diethoxymethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216144-29-5 | |
| Record name | 3-(Diethoxymethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6H-Dibenzo[b,h]carbazole](/img/structure/B1599436.png)









